molecular formula C13H10ClF2NO2 B14051638 4-(5-Chloro-2-(difluoromethyl)phenyl)-5-methoxypyridin-2(1H)-one

4-(5-Chloro-2-(difluoromethyl)phenyl)-5-methoxypyridin-2(1H)-one

Cat. No.: B14051638
M. Wt: 285.67 g/mol
InChI Key: FZHLVWQHANPQIT-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-(difluoromethyl)phenyl)-5-methoxypyridin-2(1H)-one is a chemical compound with a complex structure that includes a chlorinated phenyl group, a difluoromethyl group, and a methoxypyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-(difluoromethyl)phenyl)-5-methoxypyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include halogenation, methylation, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-(difluoromethyl)phenyl)-5-methoxypyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(5-Chloro-2-(difluoromethyl)phenyl)-5-methoxypyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-(difluoromethyl)phenyl)-5-methoxypyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenol
  • 5-Chloro-2-(difluoromethyl)phenyl)methanol

Uniqueness

4-(5-Chloro-2-(difluoromethyl)phenyl)-5-methoxypyridin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10ClF2NO2

Molecular Weight

285.67 g/mol

IUPAC Name

4-[5-chloro-2-(difluoromethyl)phenyl]-5-methoxy-1H-pyridin-2-one

InChI

InChI=1S/C13H10ClF2NO2/c1-19-11-6-17-12(18)5-10(11)9-4-7(14)2-3-8(9)13(15)16/h2-6,13H,1H3,(H,17,18)

InChI Key

FZHLVWQHANPQIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC(=O)C=C1C2=C(C=CC(=C2)Cl)C(F)F

Origin of Product

United States

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